Methoxydienone (CAS 2322-77-2), also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one or Levonorgestrel EP Impurity R, is a critical steroidal intermediate characterized by its 13β-ethyl substituent and Δ2,5(10)-diene system [1]. In industrial pharmaceutical procurement, it is primarily sourced as an advanced precursor for the synthesis of 13-ethyl progestins, most notably levonorgestrel, or as a high-purity (>95% to >98% HPLC) analytical reference standard for API impurity profiling . Its specific structural features bypass the limitations of older 13-methyl estrane precursors, making it indispensable for modern, high-yield steroidal ethinylation workflows and regulatory compliance in API manufacturing [2].
Attempting to substitute Methoxydienone with traditional 13-methyl precursors (e.g., estrone 3-methyl ether) fundamentally alters the downstream API's pharmacological profile, as the 13β-ethyl group is essential for the enhanced receptor affinity and pharmacokinetic properties of second-generation progestins [1]. Furthermore, substituting the optimized Methoxydienone-based ethinylation route—which utilizes an alkynyllithium ammine complex—with older acetylene/KOH/THF processes results in severe processability issues [2]. The traditional method suffers from limited acetylene solubility in THF and generates water as a byproduct, which stalls reaction progress, reduces overall yield, and complicates industrial scale-up, making the specific Methoxydienone-to-acetylide pathway non-negotiable for efficient manufacturing [2].
In the industrial synthesis of levonorgestrel, the choice of ethinylation conditions is critical for yield and processability. Utilizing Methoxydienone with an alkynyllithium ammine complex directly bypasses the severe limitations of the traditional acetylene/KOH/THF route [1]. The traditional method generates water as a byproduct (from KOH and acetylene), which stalls the reaction and suffers from poor acetylene solubility in THF [2]. In contrast, the Methoxydienone-alkynyllithium route eliminates water generation, drastically reducing acetylene waste and enabling rapid, high-yield conversion to the acetylide intermediate [1].
| Evidence Dimension | Ethinylation reaction processability and byproduct generation |
| Target Compound Data | Methoxydienone + alkynyllithium ammine complex (zero water generation, fast reaction speed) |
| Comparator Or Baseline | Traditional acetylene/KOH/THF route (generates water, limited acetylene solubility) |
| Quantified Difference | Eliminates water-induced reaction stalling and reduces acetylene waste, significantly improving overall yield |
| Conditions | Industrial-scale ethinylation for levonorgestrel synthesis |
Eliminating water generation during ethinylation drastically improves batch reproducibility and yield for large-scale API manufacturing.
For quality control and regulatory submissions, Methoxydienone must be procured as a highly authenticated reference standard, officially designated as Levonorgestrel EP Impurity R [1]. Commercial reference grades are supplied at >95% to >98% HPLC purity, accompanied by comprehensive structural elucidation (NMR, MS, IR) . Utilizing crude synthesis mixtures or uncharacterized intermediates fails to meet the stringent ICH and EP guidelines required for quantifying unreacted precursors or degradation products in the final levonorgestrel API[1].
| Evidence Dimension | Analytical purity for HPLC method validation |
| Target Compound Data | Certified Methoxydienone reference standard (>95% to >98% HPLC purity) |
| Comparator Or Baseline | Crude synthesis mixtures or uncharacterized in-house intermediates |
| Quantified Difference | Provides exact retention time and spectral data required for regulatory impurity quantification |
| Conditions | HPLC method validation for levonorgestrel API batch release |
Procuring certified, high-purity Methoxydienone is a strict regulatory requirement for API manufacturers to validate impurity profiles for FDA and EMA submissions.
In preclinical steroid research, Methoxydienone serves as a critical non-17α-alkylated benchmark for evaluating anabolic-androgenic dissociation. Quantitative pharmacological profiling demonstrates that Methoxydienone exhibits an anabolic-to-androgenic ratio of 54:27 relative to testosterone propionate, and 90:625 relative to nandrolone [1]. This distinct, quantified ratio profile allows researchers to isolate the molecular determinants of anabolic selectivity without the confounding hepatotoxic variables typically introduced by 17α-alkylation [1].
| Evidence Dimension | Anabolic:Androgenic ratio |
| Target Compound Data | Methoxydienone (54:27 vs testosterone propionate; 90:625 vs nandrolone) |
| Comparator Or Baseline | Testosterone propionate and nandrolone baselines |
| Quantified Difference | Demonstrates a highly specific dissociation of anabolic and androgenic effects independent of 17α-alkylation |
| Conditions | In vivo/in vitro pharmacological selectivity models |
Provides a defined, quantitative benchmark for researchers investigating the structural drivers of anabolic selectivity in 19-nortestosterone derivatives.
The selection of Methoxydienone over traditional 13β-methyl precursors (such as those used for norethisterone) is driven by the strict structural requirements of the final API. The 13β-ethyl group present in Methoxydienone is the defining feature that enhances the progesterone receptor affinity and improves the pharmacokinetic properties of second-generation progestins [1]. Consequently, substituting Methoxydienone with a 13-methyl analog would yield a completely different, less potent API, making this specific precursor non-interchangeable for levonorgestrel, gestodene, and desogestrel synthesis [1].
| Evidence Dimension | Downstream API receptor affinity and pharmacokinetic profile |
| Target Compound Data | 13β-ethyl precursor (Methoxydienone) yielding second-generation progestins |
| Comparator Or Baseline | 13β-methyl precursors (yielding first-generation progestins like norethisterone) |
| Quantified Difference | The 13β-ethyl substitution significantly increases target receptor binding affinity compared to the methyl baseline |
| Conditions | Structure-activity relationship studies for oral contraceptives |
Procurement of the exact 13β-ethyl intermediate is fundamentally required to achieve the enhanced potency profile of modern contraceptive APIs.
Methoxydienone is the required advanced intermediate for manufacturing second-generation progestins. Its 13β-ethyl group and compatibility with alkynyllithium ammine ethinylation make it the targeted choice for high-yield, water-free production of levonorgestrel, bypassing the inefficiencies of older acetylene/KOH methods [1].
As Levonorgestrel EP Impurity R, high-purity (>98% HPLC) Methoxydienone is strictly required by analytical laboratories for validating HPLC and GC-MS methods. It is essential for quantifying synthetic side-products and unreacted precursors in commercial levonorgestrel batches to meet ICH, FDA, and EMA regulatory standards [2].
Due to its structural classification as a 18-methyl steroid, Methoxydienone is procured by forensic and anti-doping laboratories. It serves as a certified reference material for developing retention time libraries and mass spectral databases required to detect illicit 19-nortestosterone derivatives in biological matrices.
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